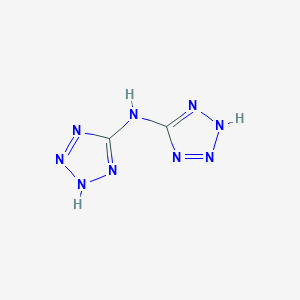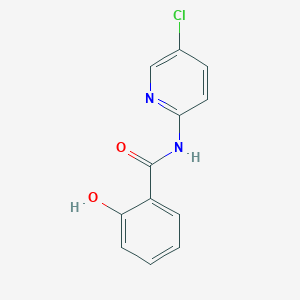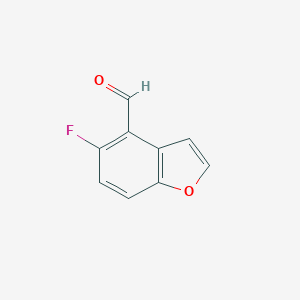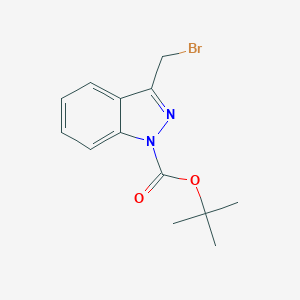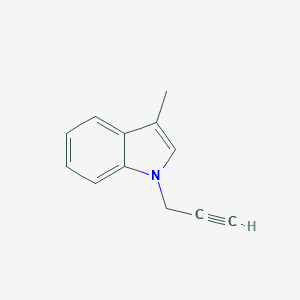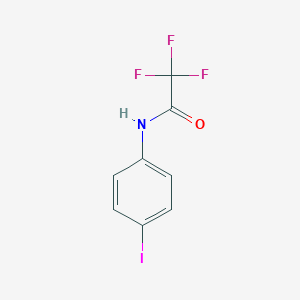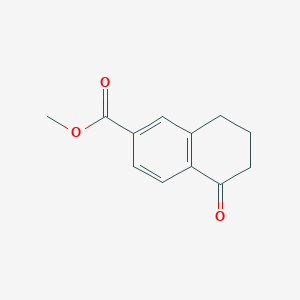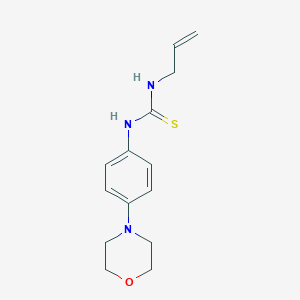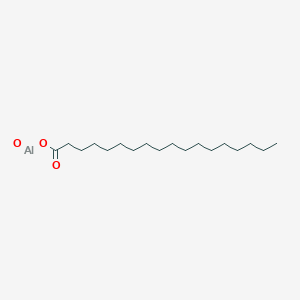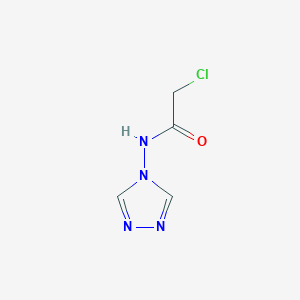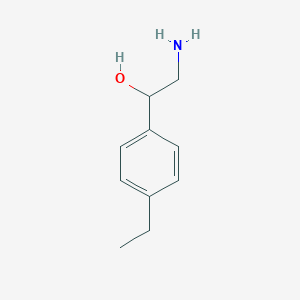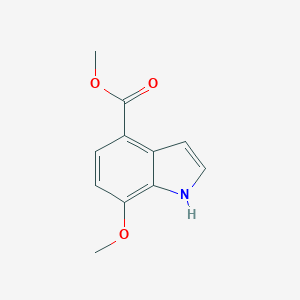
Methyl 7-methoxy-1H-indole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-methoxy-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Chemical Reactions Analysis
“Methyl 7-methoxy-1H-indole-4-carboxylate” can act as a reactant for the preparation of various compounds. For instance, it can be used for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It can also be used for the preparation of cytotoxic agents against multidrug-resistant cancer cells .Physical And Chemical Properties Analysis
“Methyl 7-methoxy-1H-indole-4-carboxylate” is a solid compound with a melting point of 68-71°C . Its empirical formula is C10H9NO2, and its molecular weight is 175.18 . The compound has a density of 1.126 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Indole Synthesis
Indole compounds, including derivatives like Methyl 7-methoxy-1H-indole-4-carboxylate, are of significant interest in organic chemistry due to their presence in a wide range of natural products and pharmaceuticals. The synthesis of indoles has been a key area of research, aiming to develop efficient and versatile methods. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a framework for classifying all indole syntheses methods. This classification is crucial for understanding the strategic approaches to constructing the indole nucleus, which is foundational for synthesizing specific derivatives like Methyl 7-methoxy-1H-indole-4-carboxylate (Taber & Tirunahari, 2011).
Pharmacological Applications
Indole derivatives exhibit a wide range of pharmacological activities. For instance, osthole, a coumarin derivative found in several medicinal plants, demonstrates neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These activities are attributed to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlighting the therapeutic potential of indole derivatives in multitarget alternative medicine (Zhang et al., 2015).
Industrial Applications
Indole derivatives also find applications in industrial settings. For example, the synthesis of fatty acid methyl esters, which are crucial in biodiesel production, can be catalyzed by derivatives of indoles. Bannon et al. (1982) discuss the development of rapid procedures for methanolysis of fats and oils, a process that could potentially be optimized by employing catalysts derived from indole compounds, showcasing the utility of such derivatives in enhancing industrial chemical processes (Bannon et al., 1982).
Safety And Hazards
“Methyl 7-methoxy-1H-indole-4-carboxylate” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment such as dust masks, eyeshields, and gloves .
Propiedades
IUPAC Name |
methyl 7-methoxy-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQIHFLPLWQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1H-indole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B168803.png)
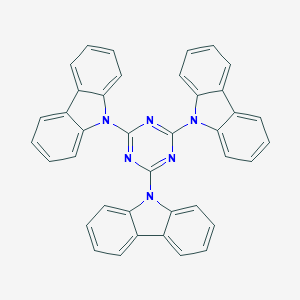
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B168806.png)
